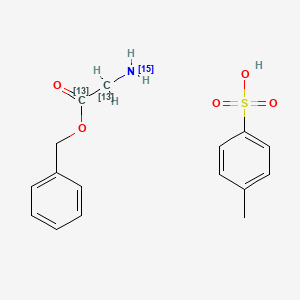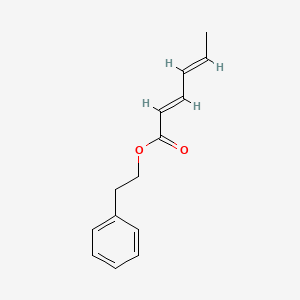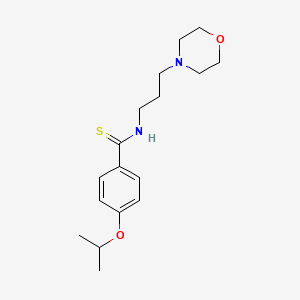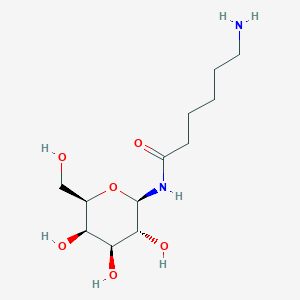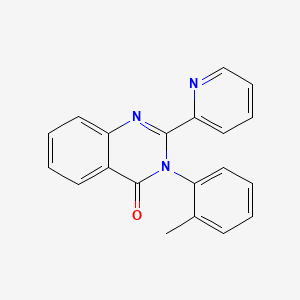
4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- is a complex organic compound with a unique structure that combines a quinazolinone core with pyridyl and tolyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde, followed by cyclization and subsequent functionalization to introduce the o-tolyl group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the pyridyl and tolyl substituents are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can have different chemical and biological properties.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The specific pathways involved depend on the biological context and the target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(3H)-Quinazolinone, 2-(2-pyridyl)-3-phenyl-
- 4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(p-tolyl)-
- 4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(m-tolyl)-
Uniqueness
4(3H)-Quinazolinone, 2-(2-pyridyl)-3-(o-tolyl)- is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar counterparts.
Propriétés
Numéro CAS |
36184-26-6 |
|---|---|
Formule moléculaire |
C20H15N3O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-14-8-2-5-12-18(14)23-19(17-11-6-7-13-21-17)22-16-10-4-3-9-15(16)20(23)24/h2-13H,1H3 |
Clé InChI |
DIWNBHUAJIBOIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


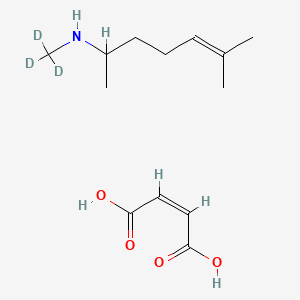
![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
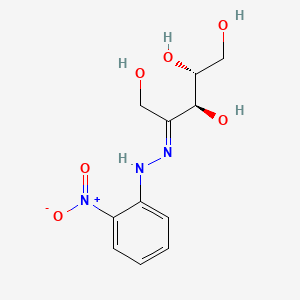
![1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)
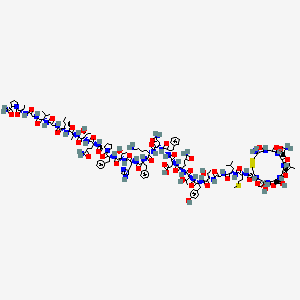
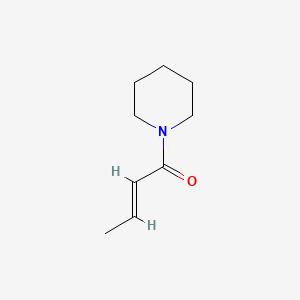
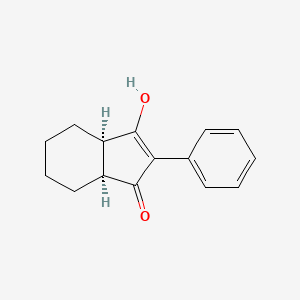
![Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13831800.png)
